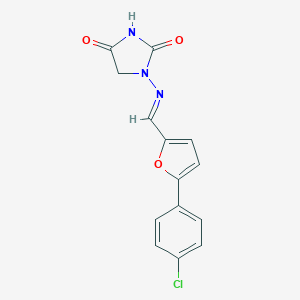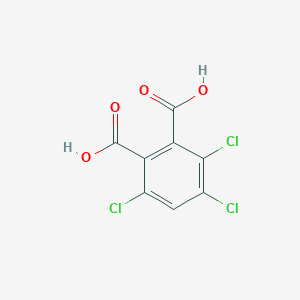
3,4,6-trichlorophthalic Acid
Vue d'ensemble
Description
3,4,6-Trichlorophthalic acid is an aromatic carboxylic acid derived from phthalic acid, characterized by the presence of three chlorine atoms at positions 3, 4, and 6 on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,4,6-Trichlorophthalic acid can be synthesized through the selective hydrodechlorination of 3,4,5,6-tetrachlorophthalic anhydride. This process involves the use of zinc dust in aqueous sodium hydroxide (5 wt %) to achieve high yield and selectivity . The reaction conditions typically include heating the mixture to facilitate the hydrodechlorination process.
Industrial Production Methods: On an industrial scale, the preparation of this compound follows similar synthetic routes but is optimized for large-scale production. The use of continuous reactors and efficient separation techniques ensures high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4,6-Trichlorophthalic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid groups can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Reduction: Zinc dust and aqueous sodium hydroxide are commonly used for hydrodechlorination.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Esterification: Alcohols and acid catalysts like sulfuric acid are used to form esters.
Major Products:
Reduction: Less chlorinated phthalic acids.
Substitution: Substituted phthalic acids with various functional groups.
Esterification: Esters of this compound.
Applications De Recherche Scientifique
3,4,6-Trichlorophthalic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-tumor properties.
Medicine: Research explores its use in developing pharmaceuticals with specific biological activities.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3,4,6-trichlorophthalic acid exerts its effects involves interactions with molecular targets and pathways. The presence of chlorine atoms influences its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
3,4,5-Trichlorophthalic acid: Similar in structure but with chlorine atoms at positions 3, 4, and 5.
3,4,5,6-Tetrachlorophthalic anhydride: The precursor used in the synthesis of 3,4,6-trichlorophthalic acid.
Uniqueness: this compound is unique due to the specific positioning of chlorine atoms, which affects its chemical properties and reactivity. This distinct structure allows for targeted applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
IUPAC Name |
3,4,6-trichlorophthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3O4/c9-2-1-3(10)6(11)5(8(14)15)4(2)7(12)13/h1H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCACTBQREATMLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)C(=O)O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455920 | |
| Record name | 3,4,6-trichlorophthalic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62268-16-0 | |
| Record name | 3,4,6-trichlorophthalic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3,4,6-trichlorophthalic acid synthesized?
A1: this compound is synthesized via the selective hydrodechlorination of 3,4,5,6-tetrachlorophthalic anhydride. This reaction utilizes zinc dust and aqueous sodium hydroxide. [, ] You can find more details about the reaction conditions in the cited research papers.
Q2: What are the further applications of this compound in synthesis?
A2: this compound serves as a crucial precursor to other substituted phthalic acid derivatives. Further reaction with zinc dust and aqueous sodium hydroxide leads to the formation of 3,6-dichlorophthalic acid and 3-chlorophthalic anhydride. [] Furthermore, it can be converted to 3,6-dichlorophthalic anhydride, a precursor to 4,7-diaminoisoindoline-1,3-dione (also known as 3,6-diaminophthalimide). []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
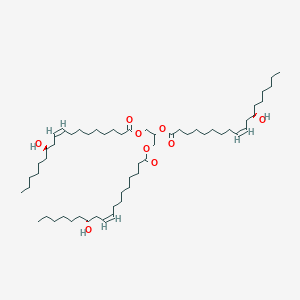
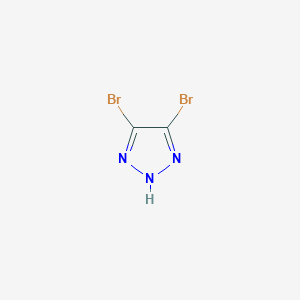
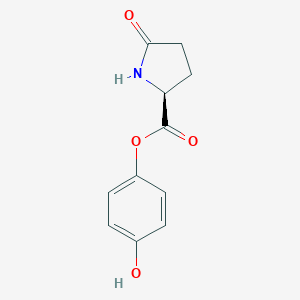



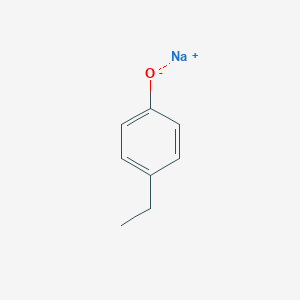

![2-Chloro-1-[2-(methylamino)phenyl]ethanone](/img/structure/B104797.png)
